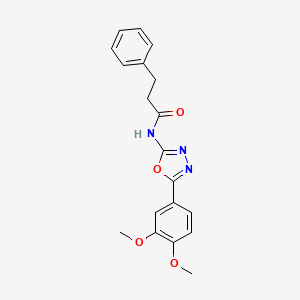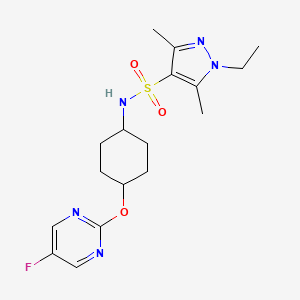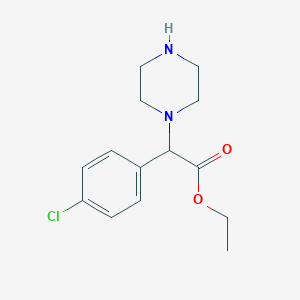
5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” is a compound that contains an indole nucleus . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Cytotoxicity Studies : Thiophene sulfonamides, including structures similar to 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, have been synthesized and their cytotoxicity evaluated against various cell lines. These compounds have shown potential in targeting cancer cells like human fibrosarcoma, mouse hepatoma, and human uterine sarcoma (Arsenyan et al., 2016).
Carbonic Anhydrase Inhibition for Ocular Hypotensive Activity : Thiophene sulfonamides have been studied for their inhibitory effect on carbonic anhydrase, an enzyme significant in ocular pressure regulation. This research highlights their potential in treating conditions like glaucoma (Prugh et al., 1991).
Cerebrovasodilation and Anticonvulsant Activities : Various thiophene-2-sulfonamides have been synthesized and evaluated for cerebrovasodilatation and anticonvulsant activities, demonstrating significant potential in neurological applications (Barnish et al., 1981).
Urease Inhibition and Antibacterial Properties : Thiophene sulfonamide derivatives have been synthesized and tested for their urease inhibition and hemolytic activities, showing significant effects and potential for antibacterial applications (Noreen et al., 2017).
Chemical and Physical Properties
Solubilization in Micellar Media : Studies on the solubilization of thiophene derivatives in micellar solutions have been conducted, providing insights into their interaction with surfactants, which is essential for drug formulation and delivery (Saeed et al., 2017).
Computational Analysis of Molecular Properties : Computational studies on thiophene sulfonamide derivatives have been carried out to understand their structural, molecular orbitals, optical, and thermodynamic parameters, crucial for predicting their reactivity and interaction with biological targets (Mubarik et al., 2021).
Synthesis Methods and Reactivity Studies : Research on the synthesis of thiophene derivatives, including studies on catalysts and reaction conditions, offers valuable information on the efficient production and modification of these compounds for various applications (Jiang et al., 2014).
Potential Therapeutic Applications
Antitumor and Antibacterial Agents : Novel thiophene-based sulfonamide derivatives have been synthesized and evaluated for their antitumor and antibacterial activities, showing promise in the development of new therapeutic agents (Hafez et al., 2017).
Inhibitors of Carbonic Anhydrase Isoenzymes : Thiophene-based sulfonamides have been studied as potent inhibitors of carbonic anhydrase I and II isoenzymes, suggesting their potential use in diseases related to altered enzyme activity (Alım et al., 2020).
Multifunctional Agents for CNS Disorders : Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including structures similar to thiophene sulfonamides, have been identified as potential multifunctional agents for the treatment of complex central nervous system (CNS) disorders (Canale et al., 2016).
Zukünftige Richtungen
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, “5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that indole derivatives are of wide interest because of their diverse biological and clinical applications .
Biochemische Analyse
Biochemical Properties
They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .
Cellular Effects
Related compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to induce apoptosis and ultimately cause the death of cancer cells . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-13-6-8-16(22-13)23(20,21)17-12-5-7-14-11(9-12)10-15(19)18(14)4-2/h5-9,17H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGZCSKFRWKUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2641825.png)

![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine](/img/structure/B2641830.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2641838.png)
![2-[(2,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641839.png)
